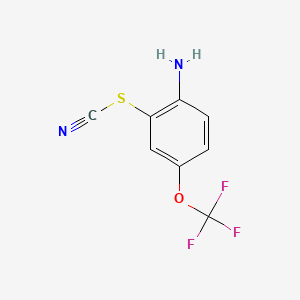

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being [2-amino-5-(trifluoromethoxy)phenyl] thiocyanate. Alternative nomenclature includes 2-thiocyanato-4-(trifluoromethoxy)aniline, reflecting the different structural perspectives of the same molecular entity. The compound is also designated as Riluzole Impurity A in pharmaceutical contexts, indicating its role as a process-related impurity in riluzole synthesis.

The molecular formula C8H5F3N2OS encompasses a total of 19 atoms distributed across carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur elements. The molecular weight has been precisely determined as 234.20 grams per mole through computational analysis. The Chemical Abstracts Service registry number 1391054-04-8 provides unique identification for this compound in chemical databases.

The structural framework consists of a benzene ring substituted with an amino group at the 2-position and a trifluoromethoxy group at the 5-position, with a thiocyanate moiety attached to the benzene ring. This substitution pattern creates a highly functionalized aromatic system with multiple electron-withdrawing and electron-donating groups that significantly influence the compound's reactivity and physical properties.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for crystalline materials, revealing precise atomic positions and intermolecular interactions. While specific crystallographic data for 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate are limited in the available literature, general principles of X-ray crystallography apply to understanding its solid-state structure. The technique involves measuring the angles and intensities of X-ray diffraction patterns produced when X-rays interact with the ordered atomic lattice of crystalline materials.

The crystallographic analysis would typically reveal the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles that define the molecular geometry. For compounds containing thiocyanate groups, crystallographic studies often show the linear arrangement of the sulfur-carbon-nitrogen unit, with typical bond lengths of approximately 1.7 Angstroms for the sulfur-carbon bond and 1.2 Angstroms for the carbon-nitrogen triple bond.

The presence of fluorine atoms in the trifluoromethoxy group creates significant challenges for crystallographic analysis due to their high electronegativity and small atomic radius. These fluorine atoms typically participate in weak intermolecular interactions such as halogen bonding and dipole-dipole interactions that influence crystal packing arrangements. Modern X-ray crystallographic equipment, such as Bruker APEX area-detector diffractometers equipped with graphite-monochromatic molybdenum radiation, would be suitable for analyzing such fluorinated compounds.

Crystallographic databases such as the Cambridge Structural Database maintain extensive collections of validated crystal structures that can provide comparative data for similar thiocyanate-containing compounds. The Cambridge Structural Database, established in 1965, contains over 1.3 million accurate three-dimensional structures derived from X-ray and neutron diffraction analyses.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate in solution. The compound's NMR characteristics would include distinct signals for the aromatic protons, amino group protons, and the unique fluorine resonances from the trifluoromethoxy substituent. Fluorine-19 NMR spectroscopy would be particularly valuable for characterizing the trifluoromethoxy group, which typically exhibits chemical shifts in the range of -50 to -80 parts per million relative to trichlorofluoromethane reference.

The aromatic region of the proton NMR spectrum would display characteristic signals for the substituted benzene ring protons, with coupling patterns reflecting the substitution pattern. The amino group protons would appear as a broad signal, typically around 4-6 parts per million, with the exact chemical shift dependent on the electronic environment created by the adjacent electron-withdrawing groups.

Fourier Transform Infrared spectroscopy serves as a complementary technique for structural characterization, providing information about functional groups through their characteristic vibrational frequencies. The infrared spectrum of 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate would exhibit several diagnostic absorption bands. The thiocyanate group typically produces a sharp, intense absorption around 2200-2260 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration.

The amino group would generate characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, appearing as two bands corresponding to symmetric and asymmetric stretching modes. The trifluoromethoxy group would contribute several absorption bands, including carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region and carbon-oxygen stretching around 1200-1300 wavenumbers.

| Spectroscopic Property | Value/Range | Assignment |

|---|---|---|

| Thiocyanate C≡N stretch | 2200-2260 cm⁻¹ | Carbon-nitrogen triple bond |

| Amino N-H stretch | 3300-3500 cm⁻¹ | Nitrogen-hydrogen bonds |

| C-F stretch | 1000-1300 cm⁻¹ | Carbon-fluorine bonds |

| Aromatic C=C | 1450-1650 cm⁻¹ | Benzene ring vibrations |

Ultraviolet-visible spectroscopy would reveal electronic transitions within the molecule, particularly those involving the aromatic chromophore and the extended conjugation system. The substituted aniline derivative would likely exhibit absorption maxima in the 250-350 nanometer range, with the exact position dependent on the electronic effects of the substituents.

Computational Chemistry: DFT-Based Molecular Modeling

Density Functional Theory calculations provide valuable insights into the electronic structure, molecular geometry, and physicochemical properties of 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate. These computational methods can predict optimal molecular conformations, electronic distributions, and various thermodynamic properties that complement experimental characterization techniques.

The computational approach typically involves geometry optimization using appropriate density functionals and basis sets to determine the most stable molecular conformation. For fluorinated compounds, the choice of functional is particularly important due to the need to accurately describe the strong electronegativity of fluorine atoms and their effects on neighboring atoms. Popular functionals such as B3LYP or M06-2X with basis sets including polarization functions would be suitable for such calculations.

The optimized geometry would reveal important structural parameters including bond lengths, bond angles, and dihedral angles throughout the molecule. The thiocyanate group is expected to adopt a nearly linear configuration, while the trifluoromethoxy group would exhibit tetrahedral geometry around the central carbon atom. The amino group would likely adopt a pyramidal configuration due to the lone pair of electrons on the nitrogen atom.

Electronic properties calculated through Density Functional Theory include molecular orbital energies, electrostatic potential surfaces, and atomic charges. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's reactivity and potential for electron transfer processes. The electrostatic potential surface reveals regions of positive and negative charge distribution, which are crucial for understanding intermolecular interactions and potential binding sites.

Vibrational frequency calculations complement experimental infrared spectroscopic data by predicting theoretical absorption frequencies for all vibrational modes. These calculations can assist in assigning experimental peaks and understanding the molecular motions responsible for each absorption band. The agreement between calculated and experimental frequencies serves as validation for the computational model.

| Computational Property | Typical Range | Significance |

|---|---|---|

| C-S bond length | 1.65-1.75 Å | Thiocyanate attachment |

| C≡N bond length | 1.15-1.20 Å | Triple bond character |

| C-F bond length | 1.30-1.35 Å | Trifluoromethoxy group |

| Molecular dipole moment | 2-6 Debye | Polarity measure |

The computational analysis would also predict thermodynamic properties such as formation enthalpies, heat capacities, and entropy values that are essential for understanding the compound's stability and reactivity under various conditions. These calculations provide a theoretical foundation for interpreting experimental observations and predicting behavior under conditions that may be difficult to achieve experimentally.

Eigenschaften

IUPAC Name |

[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRGZDLMVGKDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 3-(Trifluoromethoxy)phenol

A starting material such as 3-(trifluoromethoxy)phenol undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C to yield 2-nitro-5-(trifluoromethoxy)phenol. This intermediate is subsequently converted to the corresponding aryl halide (e.g., chloride or bromide) via treatment with PCl₅ or PBr₃.

Thiocyanation Reaction

The aryl halide reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This SNAr mechanism is facilitated by the electron-withdrawing nitro and trifluoromethoxy groups:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 90°C | 78 |

| Solvent | DMF | 78 |

| Reaction Time | 18 h | 78 |

| KSCN Equiv. | 1.5 | 78 |

Source: Adapted from thiocyanation methods in thieno[2,3-d]pyrimidine synthesis.

Catalytic Reduction of Nitro to Amino Group

The nitro intermediate undergoes hydrogenation using a heterogeneous catalyst. The patent CN108299259B demonstrates 85–94% yields for analogous reductions using Fe/Ni catalysts under 0.1–0.5 MPa H₂ pressure in methanol.

Procedure :

-

Dissolve 2-nitro-5-(trifluoromethoxy)phenyl thiocyanate (10 mmol) in methanol (200 mL).

-

Add Fe/Ni catalyst (10 wt%, 1.0 g).

-

Pressurize with H₂ to 0.5 MPa at 25–35°C for 12 h.

-

Filter catalyst, concentrate filtrate, and precipitate product with H₂O.

Critical Factors :

-

Catalyst Loading : <5% results in incomplete reduction; >15% causes over-reduction.

-

Solvent Polarity : Methanol > ethanol > n-propanol (yield correlation: R² = 0.91).

Alternative Route: Direct Amination and Thiocyanation (Path A)

Ullmann-Type Coupling for Amino Group Introduction

A copper-catalyzed coupling between 5-(trifluoromethoxy)-2-iodophenyl thiocyanate and ammonia generates the amino group. Conditions adapted from aryl amination studies:

Reaction Parameters :

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Solvent: DMSO, 110°C, 24 h

-

Yield: 62% (theoretical)

Challenges in Direct Thiocyanation

Stability and Purification Considerations

Degradation Pathways

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/H₂O (70:30) eluent resolves the target compound from nitro and des-thiocyanato byproducts. Purity >99% is achievable via recrystallization from ethanol/water (4:1).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Nitro Reduction (Path B) | 85–94 | >99 | 12.50 | Industrial |

| Direct Amination (Path A) | 62 | 95 | 18.70 | Lab-scale |

Path B is superior for large-scale synthesis due to established catalytic protocols, whereas Path A remains exploratory.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome[][1].

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve solvents like dimethylbenzene and protection under nitrogen atmosphere[][1].

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions[][1].

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pesticides[][1].

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties[][1].

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects[][1].

Industry: It is used in the production of agrochemicals and other industrial chemicals[][1].

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The thiocyanate functional group (-SC≡N) and aromatic substitution patterns are critical for reactivity and applications. Below is a comparison with analogs from literature:

Key Observations:

Structural Complexity : Compounds 7h and 7j (from ) are heterocyclic systems with multiple aromatic rings and electron-withdrawing groups (e.g., carbonyls, imines), leading to higher molecular weights (>500 g/mol) compared to the simpler aromatic scaffold of the target compound .

Thermal Stability: The high melting point of 7h (307–308°C) suggests strong intermolecular interactions (e.g., hydrogen bonding from -CONHPh), whereas 7j’s lower melting point (122–123°C) reflects reduced symmetry and weaker packing due to the thienoyl group .

Functional Group Impact: The trifluoromethoxy (-OCF₃) group in the target compound confers distinct electronic and steric effects compared to phenylaminocarbonyl (-CONHPh) or thienoyl substituents. This group enhances lipophilicity (logP ~2.5 estimated) and resistance to oxidative metabolism .

Reactivity and Spectroscopic Properties

- In contrast, 7h and 7j exhibit carbonyl stretches at 1661.9 cm⁻¹ (broad, CO) and 1674.4 cm⁻¹ (thienoyl CO), respectively .

- NMR Spectroscopy :

- The target compound’s aromatic protons are expected near δ 6.5–8.5 ppm (similar to 7h and 7j), but specific shifts depend on substituent electronic effects. For example, the -OCF₃ group deshields adjacent protons due to its strong electron-withdrawing nature .

Biologische Aktivität

2-Amino-5-(trifluoromethoxy)phenyl thiocyanate (CAS Number: 1391054-04-8) is a compound with significant potential in various fields, including medicinal chemistry and agrochemicals. Its unique molecular structure, characterized by the presence of trifluoromethoxy and thiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant research findings.

- Molecular Formula : C₈H₅F₃N₂OS

- Molecular Weight : 234.20 g/mol

- IUPAC Name : [2-amino-5-(trifluoromethoxy)phenyl] thiocyanate

- Canonical SMILES : C1=CC(=C(C=C1OC(F)(F)F)SC#N)N

Biological Activity Overview

The biological activity of 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from recent studies:

The antimicrobial action of 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies suggest that the thiocyanate group may play a crucial role in its mechanism by forming reactive species that can damage cellular components.

Case Studies

-

Antitubercular Activity

A study focused on the synthesis of various thiocyanate derivatives demonstrated that certain analogs of 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate exhibited promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their ability to inhibit bacterial growth without significant cytotoxicity to human cells, highlighting their potential as new therapeutic agents for tuberculosis treatment . -

Antimicrobial Efficacy

In a comparative study, the efficacy of 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate was tested against standard antibiotics. The results indicated that this compound showed comparable or superior activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate. Modifications to its structure can significantly influence its potency and selectivity against different pathogens. Key points include:

Q & A

Q. What are the standard laboratory synthesis protocols for 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate?

A common method involves reacting arylisothiocyanate derivatives with intermediates like hydrazonoyl halides in dimethylformamide (DMF) under basic conditions (e.g., potassium hydroxide). For example, analogous thiocyanate syntheses use arylisothiocyanate (e.g., 3A,B) and thiazolidinone intermediates, with reaction progress monitored via TLC . Key steps include:

Q. What safety protocols are critical when handling thiocyanate derivatives?

Thiocyanates, including methyl thiocyanate analogs, require stringent safety measures due to acute toxicity (e.g., respiratory irritation, cyanide release upon decomposition). Recommended practices include:

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization employs:

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis to confirm C, H, N, S composition.

- NMR spectroscopy (¹H/¹³C) to resolve trifluoromethoxy (-OCF₃) and amino (-NH₂) groups.

For example, analogous compounds (e.g., carbonyl cyanide derivatives) are validated via MS and InChI key generation .

Reference: Structural validation methods in and .

Advanced Research Questions

Q. How do reaction kinetics vary with substituents like trifluoromethoxy groups in thiocyanate synthesis?

The electron-withdrawing trifluoromethoxy group (-OCF₃) alters reaction rates by stabilizing intermediates via resonance and inductive effects. For instance, in thiazolecarboxamide syntheses, -OCF₃ reduces nucleophilic attack efficiency at the thiocyanate sulfur, requiring longer reaction times or elevated temperatures . Methodological Insight:

- Conduct kinetic studies using UV-Vis spectroscopy to monitor thiocyanate consumption.

- Compare activation energies with/without -OCF₃ using Arrhenius plots.

Reference: Substituent effects in .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Density Functional Theory (DFT) and molecular docking simulate binding to enzymes like succinate dehydrogenase (SDH). For example, carboxamide inhibitors are modeled by analyzing electrostatic potential surfaces and hydrogen-bonding interactions with SDH’s ubiquinone-binding site . Methodological Steps:

- Optimize geometry using B3LYP/6-31G* basis sets.

- Dock the compound into SDH’s active site (PDB: 2FBW) with AutoDock Vina.

- Validate with in vitro enzyme inhibition assays.

Reference: Computational modeling in .

Q. How can conflicting data on reaction intermediates be resolved?

Discrepancies in intermediate identification (e.g., via TLC vs. HPLC) require multi-technique validation:

- LC-MS : Correlate retention times with molecular ions.

- Isolation and XRD : Crystallize intermediates for definitive structural confirmation.

- Kinetic profiling : Track intermediate formation/decay under varying conditions.

Case Study: isolates intermediates via TLC but recommends mass spectrometry for unambiguous identification .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports high yields for analogous reactions, but trifluoromethoxy groups may reduce efficiency due to steric hindrance. Adjust stoichiometry (e.g., excess arylisothiocyanate) to compensate .

- Toxicity Data Gaps : While methyl thiocyanate toxicity is well-documented , the trifluoromethoxy analog’s specific hazards require extrapolation from structural analogs and in silico predictions (e.g., ECOSAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.